Benzyl D-Glucopyranoside
Description
Significance as a Glycosidic Scaffold in Synthetic Carbohydrate Chemistry
Benzyl (B1604629) D-glucopyranoside serves as a crucial glycosidic scaffold in synthetic carbohydrate chemistry due to the advantageous properties of the benzyl group. The benzyl ether is stable under a wide range of reaction conditions, including acidic and basic environments, which allows for the selective modification of other functional groups within the carbohydrate molecule. escholarship.org This stability is a key reason why benzyl ethers are among the most utilized permanent protecting groups in oligosaccharide synthesis. escholarship.org
The benzyl group can be readily removed under mild conditions through catalytic hydrogenation, a process that typically does not affect other functional groups, ensuring the integrity of the final complex carbohydrate. escholarship.org This strategic use of benzyl ethers as protecting groups allows for the controlled and sequential assembly of monosaccharide units to form complex oligosaccharides.
Derivatives of Benzyl D-glucopyranoside, such as Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, are widely used as building blocks in the synthesis of biologically important glycans. chemimpex.comnih.gov For instance, these derivatives have been instrumental in the synthesis of tumor-associated carbohydrate antigens like the Lewis B and Lewis Y antigens. researchgate.netnih.gov The synthesis of these complex structures relies on the strategic use of benzyl-protected glucopyranoside donors and acceptors to achieve the desired stereochemistry and regioselectivity in glycosylation reactions. bohrium.comuoguelph.ca
A notable example of its application is in the synthesis of a heptasaccharide that is part of the complex carbohydrate moiety of glycoproteins. In this synthesis, a protected derivative of this compound was used as a key building block in a methyl triflate-promoted condensation reaction. bohrium.com
Importance in Glycoscience and Biochemical Research as a Model System
In the realm of glycoscience and biochemical research, this compound and its analogues serve as indispensable model systems for investigating carbohydrate-protein interactions and enzymatic processes. vulcanchem.com These compounds are frequently employed as substrates to study the activity and specificity of glycosidases and glycosyltransferases, enzymes that are central to the biosynthesis and degradation of glycans. researchgate.net
The enzymatic hydrolysis of this compound by β-glucosidases, for example, is a common assay to probe enzyme kinetics and inhibition. tandfonline.com The release of benzyl alcohol upon hydrolysis can be monitored to quantify enzyme activity. vulcanchem.com Furthermore, derivatives of this compound are used to develop activity-based probes for identifying and characterizing glycosidases in complex biological samples. acs.org
The interaction of this compound with carbohydrate-binding proteins (lectins) and transporters is another area of active research. For instance, it has been used to study the binding mechanisms of sodium-glucose co-transporters (SGLTs), which are important targets in diabetes therapy. vulcanchem.com The defined structure of this compound allows for the precise investigation of the molecular determinants of these interactions.
The following table outlines an example of a research finding using a derivative of this compound in the synthesis of a complex oligosaccharide.
| Starting Material | Reaction Step | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside | Fucosylation | 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide, N,N-dimethylformamide | Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-β-D-glucopyranoside | Syrup | bohrium.com |
| Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-β-D-glucopyranoside | Glycosylation | Benzyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, Methyl triflate | Protected Trisaccharide | Not specified | bohrium.com |
Historical Context of Benzyl Glycosides in Organic Synthesis
The development of methods for the synthesis of glycosides has been a cornerstone of carbohydrate chemistry for over a century. The first chemical glycosylations were reported at the turn of the 20th century by Michael, Fischer, and Koenigs/Knorr. nih.gov The Koenigs-Knorr reaction, first described in 1901, involved the reaction of a glycosyl halide with an alcohol in the presence of a silver salt promoter, typically silver carbonate. chemeurope.comwikipedia.org This was a landmark achievement as it provided a more controllable method for creating glycosidic bonds compared to the earlier Fischer glycosylation. nih.gov
Initially, these reactions focused on the use of acetylated sugar halides. The use of benzyl ethers as protecting groups in carbohydrate chemistry came later. Benzyl ethers have a long history in both synthetic carbohydrate chemistry and in the structural elucidation of polysaccharides. The stability of the benzyl group under various reaction conditions made it a valuable tool for chemists.
The Helferich method, which utilizes mercury salts as promoters for the glycosylation reaction with glycosyl halides, was another significant development. wikipedia.org Over the years, both the Koenigs-Knorr and Helferich methods have been refined and modified, expanding the repertoire of tools available for oligosaccharide synthesis. chemeurope.com The introduction of benzyl protecting groups was a crucial advancement, enabling the synthesis of more complex and sensitive carbohydrate structures that would not be stable under the conditions required for the removal of other protecting groups like esters. The first synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose was reported in 1961 by Schmadel and Schmidt. google.com This paved the way for the widespread use of benzylated glucose derivatives in organic synthesis.
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₆ | vulcanchem.comnih.gov |
| Molar Mass | 270.28 g/mol | vulcanchem.comnih.gov |
| Melting Point (α-anomer) | 122 °C | |
| Melting Point (α/β Mixture) | 111-112 °C | chemimpex.com |
| Appearance | White to off-white solid | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-HENWMNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzyl D Glucopyranoside and Its Derivatives
Classical Glycosylation Approaches for Benzyl (B1604629) D-Glucopyranoside Synthesis
Koenigs-Knorr Glycosylation Protocol Enhancements
The Koenigs-Knorr reaction, one of the oldest methods for glycoside synthesis, involves the reaction of a glycosyl halide with an alcohol. wikipedia.org Originally, it utilized acetobromoglucose and an alcohol in the presence of silver carbonate. wikipedia.org The stereoselectivity of the reaction is significantly influenced by the nature of the protecting group at the C2 position. Protecting groups capable of neighboring group participation, such as esters (e.g., acetyl, benzoyl), facilitate the formation of a 1,2-trans glycosidic linkage, which in the case of a glucose donor, results in the β-anomer. wikipedia.org In contrast, non-participating groups like ethers (e.g., benzyl) can lead to mixtures of α and β stereoisomers. wikipedia.org
Enhancements to the classical protocol have focused on improving yields and selectivity through the use of different promoters. Various heavy metal salts, including mercuric bromide/mercuric oxide, mercuric cyanide, and silver triflate, have been employed. wikipedia.org Cadmium carbonate has also proven to be a useful promoter, particularly in the synthesis of cycloalkyl β-D-glycopyranosides, yielding only the β-anomers. nih.gov More recent developments include boronic acid-catalyzed Koenigs-Knorr type glycosylations. This method uses a catalytic amount of an imidazole-containing boronic acid with silver oxide to activate cis-vicinal diols in the glycosyl acceptor, enabling the regioselective construction of 1,2-trans glycosidic linkages. sci-hub.se For instance, benzyl-protected glucopyranosyl halides can be used as donors in this regioselective glycosylation, affording the corresponding disaccharides in high yields. sci-hub.se
| Promoter System | Key Features | Typical Outcome for Glucose Donors |
| Silver Carbonate | The original promoter used by Koenigs and Knorr. wikipedia.org | Formation of β-glycoside with C2 participating group. wikipedia.org |
| Cadmium Carbonate | Found to be effective for synthesizing secondary alcohol glycosides. nih.gov | High β-selectivity. nih.gov |
| Boronic Acid / Silver Oxide | Catalytic system that activates vicinal diols for regioselective glycosylation. sci-hub.se | High yield and regioselectivity for 1,2-trans linkages. sci-hub.se |
| Urea | Acts as a hydrogen-bond donor catalyst to activate glycosyl halides. researchgate.net | Can achieve excellent yields and high anomeric selectivity. researchgate.net |
Other Halogenose-Mediated Glycosidations
Beyond the classical Koenigs-Knorr conditions, other methods utilizing glycosyl halides (halogenoses) have been developed. The Helferich method, for instance, specifically refers to the use of mercury salts like mercuric bromide/mercuric oxide or mercuric cyanide as promoters. wikipedia.org These reactions, like the Koenigs-Knorr method, depend on the activation of a glycosyl halide to form a glycosidic bond with an alcohol.
Iron(III) chloride has also been explored as a catalyst for activating glycosyl chlorides and propargyl glycosides, offering a less toxic alternative to heavy metal salts. mdpi.com Furthermore, iodonium (B1229267) ion-mediated glycosidations of phenyl selenoglycosides represent another strategy, where promoters like iodonium di-sym-collidine perchlorate (B79767) (IDCP) or a combination of N-iodosuccinimide and catalytic triflic acid (NIS/TfOH) are used to activate the glycosyl donor. researchgate.net
Chemo-enzymatic Synthesis of Benzyl D-Glucopyranoside
Chemo-enzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis. These approaches are valued for their high regio- and stereoselectivity, often proceeding under mild reaction conditions and reducing the need for complex protection-deprotection steps.
Enzyme-Catalyzed Direct Glycosylation Using β-Glucosidase
The direct synthesis of Benzyl β-D-Glucopyranoside can be achieved using β-glucosidase (EC 3.2.1.21). nih.govjst.go.jpresearchgate.net In a notable example, immobilized β-glucosidase from almonds was used to catalyze the direct β-glucosidation between D-glucose and benzyl alcohol. nih.govjst.go.jp This equilibrium-controlled reaction yielded Benzyl β-D-Glucoside in a 53% yield. nih.govjst.go.jp The use of an immobilized enzyme facilitates its separation from the reaction mixture and potential reuse. nih.govjst.go.jp Enzymatic synthesis is often performed in aqueous solutions or co-solvent systems, such as tert-butanol/water, to improve the solubility of non-polar acceptors. researchgate.net
| Enzyme Source | Substrates | Product | Yield | Reference |
| Almonds (immobilized β-glucosidase) | D-Glucose, Benzyl Alcohol | Benzyl β-D-Glucopyranoside | 53% | nih.gov, jst.go.jp |
Engineered Glycoside-3-Oxidase Applications in Regioselective Oxidation
Protein engineering has been employed to develop novel enzymatic activities for modifying glycosides. One such application involves the use of an engineered glycoside-3-oxidase for the regioselective oxidation of this compound derivatives. rsc.orgresearchgate.netrsc.org Researchers have taken a bacterial glycoside-3-oxidase and, through directed evolution, improved its catalytic activity and operational stability. rsc.orgresearchgate.net
Regioselective Protection and Deprotection Strategies
The synthesis of complex carbohydrate structures like this compound derivatives heavily relies on the strategic use of protecting groups to mask specific hydroxyl groups while others react. Benzyl groups are particularly favored for this purpose.
Benzyl Protecting Group Utility and Manipulation
Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability across a broad range of acidic and basic conditions. tandfonline.comresearchgate.net This stability allows for various chemical modifications on other parts of the sugar molecule without affecting the benzyl-protected hydroxyls. researchgate.net The most common method for introducing benzyl groups is through etherification with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH). researchgate.net
Removal of benzyl groups, or debenzylation, is typically achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst. researchgate.netbeilstein-journals.org This method is generally mild and efficient. tandfonline.com Alternative deprotection methods include the use of strong acids, although this is limited to substrates that are not acid-sensitive. organic-chemistry.org Oxidative cleavage presents another route for debenzylation. organic-chemistry.orgnih.gov For instance, p-methoxybenzyl (PMB) ethers can be selectively cleaved using mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov Recent developments have shown that even simple benzyl ethers can be cleaved with DDQ under visible light irradiation, expanding their utility as temporary protecting groups. researchgate.netacs.org Boron trichloride (B1173362) (BCl3) has also been shown to selectively deprotect specific secondary benzyl ethers in per-benzylated C-glycosyl compounds. nih.gov
Selective Benzylation and Benzylidene Formation
Achieving regioselective benzylation of specific hydroxyl groups in a polyhydroxylated molecule like glucose is a significant challenge due to the similar reactivity of the hydroxyls. tandfonline.com However, various methods have been developed to control this selectivity.
One approach involves using catalytic amounts of certain reagents. For example, iron(III) chloride (FeCl3) with co-catalysts like silver oxide and a bromide anion can catalyze highly efficient and regioselective benzylation of carbohydrates. acs.org Organobase-catalyzed methods have also been developed, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to selectively benzoylate primary hydroxyl groups. mdpi.com Tin-mediated benzylation using dibutyltin (B87310) dimethoxide has been explored to probe the regioselectivity of glucoside benzylation. asianpubs.org
The formation of a benzylidene acetal (B89532) is a common strategy for the simultaneous protection of 1,2- or 1,3-diols. beilstein-journals.orgnih.gov This is typically achieved by reacting the diol with benzaldehyde (B42025) or its derivatives, such as α,α-dimethoxytoluene, in the presence of an acid catalyst. nih.govwikipedia.org The resulting 4,6-O-benzylidene acetal in glucose derivatives locks the pyranose ring into a rigid conformation, which can direct subsequent reactions to other positions. nih.gov This rigid structure can be selectively opened under reductive conditions to yield partially benzylated derivatives. beilstein-journals.org
Orthogonal Protecting Group Chemistries
Orthogonal protecting group strategies are essential for the synthesis of complex oligosaccharides, allowing for the selective removal of one type of protecting group while others remain intact. researchgate.net Benzyl ethers are a key component of many such strategies due to their distinct removal conditions compared to other common protecting groups. researchgate.net
For example, benzyl groups are stable under the basic conditions used to remove acetyl esters, and vice versa, acetyl groups are stable during the hydrogenolysis used to cleave benzyl ethers. This orthogonality allows for sequential manipulation of different hydroxyl groups. nih.gov Similarly, benzyl ethers are compatible with silyl (B83357) protecting groups, which can be removed under specific fluoride-mediated conditions. academie-sciences.fr
The p-methoxybenzyl (PMB) group is a classic example of a substituted benzyl ether used in orthogonal strategies. nih.gov Its enhanced reactivity towards oxidative cleavage with reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN) allows for its selective removal in the presence of standard benzyl ethers. nih.gov This enables a hierarchical deprotection sequence. The development of visible-light-mediated debenzylation of standard benzyl ethers further expands the possibilities for orthogonal strategies, rendering them temporary protecting groups that can be removed under mild, specific conditions. acs.org
Table 2: Orthogonal Protecting Group Compatibility with Benzyl Ethers
| Protecting Group | Removal Conditions | Compatibility with Benzyl Ethers | Reference |
| Acetyl (Ac) | Basic hydrolysis (e.g., NaOMe/MeOH) | Benzyl ethers are stable. | nih.gov |
| p-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ, CAN) | Allows for selective removal of PMB in the presence of benzyl ethers. | nih.gov |
| Silyl (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | Benzyl ethers are stable. | academie-sciences.fr |
| Benzylidene Acetal | Acidic hydrolysis or reductive opening | Can be manipulated while benzyl ethers are intact. | beilstein-journals.org |
Synthesis of Key this compound Intermediates and Analogs
The synthesis of specific, partially protected this compound derivatives is crucial as they serve as versatile building blocks for the assembly of more complex oligosaccharides.
Perbenzylated and Partially Benzylated Glucopyranosides
Perbenzylation, the protection of all hydroxyl groups as benzyl ethers, is a common first step in many synthetic routes. Methyl α-D-glucopyranoside can be fully benzylated using benzyl chloride and potassium hydroxide. chemicalbook.com The resulting perbenzylated sugar, such as methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, can then be subjected to regioselective deprotection to yield valuable intermediates. nih.gov
The synthesis of partially benzylated glucopyranosides can be achieved through several strategies. Direct regioselective benzylation of an unprotected or minimally protected sugar is one route. For instance, methyl α-D-glucopyranoside can be selectively benzylated to yield methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside or methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside under controlled conditions. tandfonline.comnih.gov
Alternatively, a "protection-deprotection" sequence is often employed. This involves perbenzylation followed by the selective removal of one or more benzyl groups. For example, an efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, a widely used building block, involves the selective debenzylation-acetylation of perbenzylated β-glucose. nih.gov Similarly, fully O-benzylated methyl α-D-glucopyranoside can undergo stepwise debenzylation under acidic conditions to provide access to various tri-, di-, and mono-O-benzyl-D-glucopyranose acetates in high yields. nih.gov The synthesis of 4-methylthiophenyl 2,3,6-tri-O-benzyl-4-O-(2′,3′,4′,6′-tetra-O-benzyl-α-D-glucopyranosyl)-β-D-glucopyranoside is another example of a complex, partially benzylated analog prepared through a multi-step sequence involving benzylation of a thiomaltoside derivative. nih.gov
Table 3: Synthesis of Key Benzylated Glucopyranoside Intermediates
| Starting Material | Reagents/Conditions | Product | Reference |
| Methyl α-D-glucopyranoside | Benzyl chloride, NaH | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | nih.gov |
| Perbenzylated β-glucose | ZnCl₂, Ac₂O, HOAc; then Benzyl alcohol, Ag₂O | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | nih.gov |
| Methyl α-D-glucopyranoside | Benzyl bromide, K₂CO₃/KOH | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | tandfonline.com |
| Fully O-benzylated methyl α-D-glucopyranoside | H₂SO₄, Ac₂O | Various partially O-benzylated D-glucopyranose acetates | nih.gov |
Synthesis of Acetamido-Deoxy-Benzyl D-Glucopyranosides
The synthesis of benzyl 2-acetamido-2-deoxy-D-glucopyranosides, fundamental building blocks for many biologically significant molecules, typically commences with N-acetyl-D-glucosamine. A common method involves the direct reaction of N-acetyl-D-glucosamine with benzyl alcohol in the presence of an acid catalyst, such as concentrated hydrochloric acid, at elevated temperatures. nih.gov This Fischer glycosylation approach, while effective, often results in a mixture of anomers that require purification. For instance, one reported synthesis yielded benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside as a white foam with a 71% yield after silica (B1680970) gel chromatography. nih.gov
To achieve greater stereocontrol and regioselectivity, multi-step strategies involving protected glucosamine (B1671600) derivatives are frequently employed. The use of a phthalimido group at the C-2 position is a well-established strategy to direct β-glycosylation through neighboring group participation. The synthesis can start from benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside, which is then treated with ethylenediamine (B42938) to remove the phthalimido group, followed by acetylation with acetic anhydride (B1165640) to furnish the desired acetamido product. chemicalbook.com
Condensation reactions are also central to the synthesis of more complex structures. For example, benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside has been used as a glycosyl acceptor in halide ion-catalyzed reactions. Its condensation with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide in a dichloromethane-N,N-dimethylformamide solvent system, facilitated by tetraethylammonium (B1195904) bromide and diisopropylethylamine, produced the corresponding disaccharide in a high yield of 82%. nih.gov Another sophisticated approach involves the condensation of a benzyl 2-acetamido-D-glucopyranoside derivative with a dipeptide ester using the dicyclohexylcarbodiimide-N-hydroxysuccinimide method to form complex glycopeptide structures. nih.gov
| Starting Material | Key Reagents | Product | Yield | Reference |
| N-Acetyl glucosamine | Benzyl alcohol, Concentrated HCl | Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside | 71% | nih.gov |
| Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside | 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, Et4NBr, DIPEA | Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-α-D-glucopyranoside | 82% | nih.gov |
| Benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside | 1. Ethylenediamine; 2. Acetic anhydride | Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | - | chemicalbook.com |
Preparation of Malonylated and Other Acylated Glucopyranoside Derivatives
The acylation of this compound derivatives is a crucial method for installing functional groups, modifying solubility, and creating protecting group patterns for further synthesis. Direct acylation using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) is a common and effective strategy. dergipark.org.tr This method allows for the introduction of a wide variety of acyl groups onto the glucopyranoside scaffold.
Research has demonstrated the synthesis of various acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a related and structurally informative compound, via direct acylation. dntb.gov.uadergipark.org.tr In a typical procedure, the starting glucopyranoside is dissolved in dry pyridine and cooled, after which an acyl chloride (e.g., octanoyl chloride) is added. dergipark.org.tr This technique has been used to prepare a series of derivatives for biological screening. dergipark.org.tr
Beyond simple alkanoyl groups, more complex acyl moieties can be introduced. The synthesis of O-acetylated benzyl α-glycosides of N-acetylmuramoyl-L-alanyl-D-isoglutamine esters showcases the preparation of intricately acylated structures. nih.gov In these syntheses, condensation reactions are followed by selective deacetylation steps, highlighting the interplay of different protecting groups. Zemplén O-deacetylation (using a catalytic amount of sodium methoxide (B1231860) in methanol) is a standard method for removing acetyl groups, though side reactions such as transesterification can occur depending on the substrate's other functional groups. nih.gov
| Glucopyranoside Derivative | Acylating Agent | Method | Product Type | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Various acyl chlorides | Direct acylation in pyridine | Mono- and di-acylated derivatives | dergipark.org.trdntb.gov.uadergipark.org.tr |
| Benzyl 2-acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-3-O-[(R)-1-carboxyethyl]-α-D-glucopyranoside | L-alanyl-D-isoglutamine benzyl ester | Mixed anhydride method | Peptidoglycan-related acylated structure | nih.gov |
| This compound (general) | Malonyl chloride | Direct acylation | Malonylated derivative | - |
Routes to Functionalized Benzyl Glucopyranosides for Conjugation
The synthesis of functionalized benzyl glucopyranosides is essential for their use in creating glycoconjugates, where the carbohydrate moiety is linked to other molecules such as proteins, lipids, or synthetic polymers. These synthetic routes focus on creating derivatives with a selectively reactive functional group, often at the terminus of a linker attached to the glycoside.
A key strategy involves the use of a benzyl glucopyranoside building block with a free hydroxyl group at a specific position, such as C-6, which can then be esterified or etherified to introduce a linker. For example, benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside serves as a common starting material. researchgate.net This compound can be coupled with a molecule containing a carboxylic acid and a protected functional group, such as 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, using a coupling agent like DCC (dicyclohexylcarbodiimide). This reaction yields an ester linkage at the C-6 position and introduces a protected amine, which can be deprotected in a later step for conjugation. researchgate.net
Another powerful approach involves the use of glycosyl donors that are themselves functionalized. The acid-catalyzed reaction of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose with bis-trimethylsilyl sulfide (B99878) produces a glycosyl thiol (a 1-thio-glucopyranose derivative). acs.orgd-nb.info The resulting thiol group is a versatile handle for conjugation, for instance, through Michael-type additions. d-nb.info
Furthermore, benzyl glucoside derivatives can be prepared as building blocks for solid-phase glycopeptide synthesis. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside can act as a glycosyl acceptor. Its reaction with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide yields a disaccharide, which can be further elaborated into structures suitable for conjugation. rsc.org
| Starting Material/Building Block | Key Reagent/Strategy | Functional Group Introduced | Application | Reference |
| Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, DCC | Protected amine (via linker) | Conjugation after deprotection | researchgate.net |
| 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | Bis-trimethylsilyl sulfide, TMSOTf | Thiol (at C-1) | Conjugation via S-alkylation | acs.orgd-nb.info |
| Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Disaccharide formation | Building block for complex glycans | rsc.org |
Advanced Synthetic Techniques and Process Optimization
To meet the growing demand for structurally defined complex carbohydrates, significant efforts have been directed towards developing more efficient, automated, and scalable synthetic methods. These advanced techniques aim to overcome the limitations of traditional solution-phase synthesis.
Solid-Phase Synthesis and Automation Prospects
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful strategy that parallels the automated synthesis of peptides and oligonucleotides. nih.gov In this approach, the initial sugar, often a benzyl glucoside derivative, is attached to an insoluble polymer support via a cleavable linker. Subsequent glycosylation and deprotection steps are carried out in a cycle, with excess reagents and by-products being easily washed away.
The development of automated solid-phase synthesizers has been a major breakthrough, enabling the rapid assembly of complex oligosaccharides with minimal manual intervention. nih.govmdpi.com These systems use glycosyl donors such as glycosyl phosphates or trichloroacetimidates, which are activated for coupling to the resin-bound acceptor. researchgate.netnih.gov For example, an automated synthesizer was used to construct a branched dodecasaccharide on an octenediol functionalized resin, demonstrating the capability of this technology. nih.gov The choice of resin (e.g., Merrifield resin) and linker is critical for the success of SPOS. illinois.edu The efficiency of each coupling and deprotection cycle is high, often around 95%, allowing for the assembly of long oligosaccharide chains. illinois.edu
| Technique | Key Components | Example Synthesized | Key Advantage | Reference |
| Automated SPOS | Glycosyl phosphate (B84403) building blocks, octenediol linker, solid-phase synthesizer | Branched dodecasaccharide | Rapid access to complex oligosaccharides | nih.gov |
| Manual SPOS | Glycal donors (8 or 9), Merrifield resin, olefin linker (3) | Branched hexamer (10), Dodecasaccharide | High yield per cycle (>95%) | illinois.edu |
| Automated SPOS | Sialic acid building blocks (4, 5), HPLC-based synthesizer | α-(2,3)- and α-(2,6)-sialylated trisaccharides | Access to challenging sialylated glycans | beilstein-journals.org |
Phase-Transfer Catalysis in Derivatization
Phase-transfer catalysis (PTC) is a valuable technique in synthetic organic chemistry, particularly for reactions involving reactants in immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgfzgxjckxxb.com This method is considered a green chemistry approach as it can reduce the need for anhydrous organic solvents and often allows for milder reaction conditions. wikipedia.orgfzgxjckxxb.com
In carbohydrate chemistry, PTC has been shown to be a very useful methodology for glycosylation, especially for the preparation of 1,2-trans-β-D-glycosides. canada.ca Quaternary ammonium salts such as tetrabutylammonium (B224687) hydrogen sulphate (Bu₄NHSO₄) are preferred catalysts as they promote the desired reaction while minimizing side reactions. mdpi.com The alkylation of carbohydrate derivatives is another area where PTC is applied. For example, carbohydrate-based quaternary ammonium salts have been synthesized from D-glucose derivatives and tested as catalysts in the alkylation of N-(diphenyl)methylene glycine (B1666218) tert-butyl ester with benzyl bromide, achieving good yields (67-88%). tandfonline.com While specific examples focusing solely on this compound are not extensively detailed, the principles are broadly applicable to its derivatization, such as O-alkylation or glycosylation reactions in biphasic systems.
| Catalyst Type | Example Catalyst | Reaction Type | Significance | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium hydrogen sulphate (Bu₄NHSO₄) | Glycosylation | Promotes stereoselective synthesis of aryl glycosides | mdpi.com |
| Quaternary Ammonium Salt | Aliquat 336 | General Sₙ2 reactions, alkylation | Industrially relevant, efficient catalyst | researchgate.net |
| Chiral Carbohydrate-based Quaternary Ammonium Salts | Altrose- and glucose-derived salts | Asymmetric alkylation | Induces enantioselectivity (up to 21% ee) | tandfonline.com |
Yield Optimization and Scalability Studies
For direct glycosylation or benzylation reactions, key parameters that influence yield include the stoichiometric ratio of reactants, temperature, and choice of solvent. asianpubs.org For instance, in the tin-mediated benzylation of methyl α-D-glucopyranoside, increasing the temperature led to higher yields of the monoether product, but at the cost of reduced regioselectivity. asianpubs.org A significant challenge in preparing specific isomers is achieving high regioselectivity. An improved synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside was developed that, while adding steps (acylation-purification-deacylation) to a direct benzylation protocol, provided more consistent results and circumvented difficult chromatographic separations, making it more reliable for larger scales. nih.gov
| Strategy | System/Compound Studied | Key Findings | Impact | Reference |
| Refined Batch Protocol | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Acylation-purification-deacylation sequence improved isolation of the desired isomer over direct chromatography. | More reliable and consistent synthesis for scale-up. | nih.gov |
| Continuous-Flow Processing | Glucose building blocks from levoglucosan | Synthesis of an S-alkyl 2,4-di-O-benzyl-glucopyranoside building block in 2 steps vs. 12 batch steps with higher yield. | Significant improvement in efficiency and scalability. | nih.gov |
| Tin-Mediated Benzylation | Methyl α-D-glucopyranoside | Reaction conditions (temperature, solvent) significantly affect yield and regioselectivity. | Provides a basis for optimizing selective benzylation reactions. | asianpubs.org |
| Enzymatic Glycosidation | Salidroside (a glucoside) | Optimization of pH, temperature, and substrate ratio increased yield to 18.90%. | Offers a green and selective alternative to chemical synthesis. | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of each atom within a molecule. For Benzyl (B1604629) D-Glucopyranoside, NMR is crucial for confirming its identity, determining the anomeric configuration, and assigning the positions of substituents.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first line of analysis for characterizing Benzyl D-Glucopyranoside.
The ¹H NMR spectrum provides information about the chemical environment and coupling interactions of protons. A key diagnostic signal is that of the anomeric proton (H-1), the proton on the carbon atom involved in the glycosidic bond. In the β-anomer of this compound, the anomeric proton typically appears as a doublet with a large coupling constant (J) of approximately 7.8 Hz, indicative of a trans-diaxial relationship with the proton at C-2. researchgate.net This large J-value is a hallmark of the β-configuration in glucopyranosides. researchgate.netscispace.com The chemical shift of this anomeric proton is observed downfield due to the deshielding effect of the adjacent oxygen atom. magritek.com The protons of the benzyl group typically appear as a multiplet in the aromatic region of the spectrum. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly informative. For β-D-glucopyranosides, the C-1 signal typically appears around 101-104 ppm. oup.com The anomeric configuration also influences the direct coupling constant between the anomeric carbon and its attached proton (¹J C-H). For β-anomers, this value is typically around 160 Hz, whereas for α-anomers, it is larger, around 170 Hz. scispace.com The signals for the carbons of the benzyl group are also readily identifiable in the spectrum.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl β-D-Glucopyranoside.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~4.4-4.5 (d, J ≈ 7.5-7.8 Hz) | ~101-104 |
| H-2 | ~3.2-3.5 | ~74-75 |
| H-3 | ~3.3-3.6 | ~76-78 |
| H-4 | ~3.3-3.6 | ~70-71 |
| H-5 | ~3.3-3.6 | ~76-77 |
| H-6 | ~3.7-3.9 | ~61-62 |
| Ar-CH₂ | ~4.5-4.9 (ABq) | ~70-71 |
Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. researchgate.netrsc.orgoup.com
While 1D NMR provides essential information, 2D NMR techniques are necessary to unambiguously assign all proton and carbon signals and to confirm the stereochemistry. These experiments reveal correlations between nuclei, painting a detailed picture of the molecule's structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY is used to trace the proton-proton connectivity within the glucose ring, starting from the well-defined anomeric proton signal. researchgate.netkoreamed.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netresearchgate.netkoreamed.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly crucial for identifying the glycosidic linkage. A key HMBC correlation would be observed between the anomeric proton (H-1) of the glucose unit and the benzylic carbon (Ar-CH₂) of the benzyl group, and/or between the benzylic protons and the anomeric carbon (C-1). researchgate.netkoreamed.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This is vital for determining stereochemistry and conformation. For instance, in Benzyl β-D-Glucopyranoside, NOESY can confirm the β-linkage by showing spatial proximity between the anomeric proton (H-1) and the protons at C-3 and C-5 of the glucose ring. researchgate.netkoreamed.org
These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of the structure of this compound. researchgate.netchemfaces.comcsic.es
NMR spectroscopy is highly effective in distinguishing between different isomers of benzyl glucopyranoside. The anomeric configuration (α vs. β) is readily determined by the coupling constant of the anomeric proton in the ¹H NMR spectrum, as discussed previously. scispace.commagritek.com The α-anomer exhibits a smaller J-value (around 3.5 Hz) compared to the β-anomer (around 7.8 Hz). magritek.comrsc.org
Furthermore, NMR can differentiate positional isomers where the benzyl group might be attached to other hydroxyl groups of the glucose molecule (e.g., at the C-2, C-3, C-4, or C-6 position). The chemical shifts of the carbon and proton at the substitution site will be significantly altered. For example, benzylation causes a downfield shift of the attached carbon signal by approximately 7.5-8.2 ppm. asianpubs.org Techniques like HMBC are instrumental in confirming the exact point of attachment of the benzyl group.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.
HR-ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with high mass accuracy. For this compound (molecular formula C₁₃H₁₈O₆), HR-ESI-MS can determine its molecular weight (270.28 g/mol ) with exceptional precision, typically within 5 ppm. nih.govmdpi.com This high accuracy is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. The compound is often detected as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is an invaluable tool for identifying this compound in complex biological or chemical mixtures, such as plant extracts. scielo.brsemanticscholar.org
In an LC-MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint. A characteristic fragmentation pathway for benzyl glycosides involves the cleavage of the glycosidic bond. This results in a prominent fragment ion corresponding to the loss of the glucosyl residue (a neutral loss of 162 Da), leaving the benzyl or tropylium (B1234903) cation at m/z 91. scielo.br Another significant fragment corresponds to the protonated glucose ion. The specific fragmentation patterns can be used to confirm the identity of this compound even at trace levels in complex matrices. scielo.brsemanticscholar.org
Interactive Table: Characteristic MS/MS Fragments for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| [M+H]⁺ (271) | 91 | Loss of glucose (180 Da) |
| [M+Na]⁺ (293) | 91 | Loss of glucose and Na (202 Da) |
| [M+H]⁺ (271) | 163 | Loss of toluene (B28343) (92 Da) and water (18 Da) |
Note: Fragmentation patterns can be influenced by the instrument type and collision energy. scielo.br
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy serves as a fundamental tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum is marked by a prominent broad absorption band in the region of 3400-3650 cm⁻¹, which is indicative of the O–H stretching vibrations of the multiple hydroxyl groups present on the glucopyranose ring. libretexts.orglibretexts.org The presence of both the glucopyranose ring and the benzyl group contributes to C-H stretching vibrations, which typically appear around 3000 cm⁻¹. youtube.com
The ether linkage (C-O-C) of the glycosidic bond and the benzyl ether linkage are characterized by sharp absorption bands. Specifically, the C-O-C stretching of the glycoside can be observed in the 1184 to 1042 cm⁻¹ range. researchgate.net The formation of the glycosidic linkage is often associated with the appearance of new absorption bands in the 1175-1140 cm⁻¹ spectral range when compared to the monosaccharide. nih.gov Aromatic overtones, characteristic of the benzyl group, may be observed in the 2200-2000 cm⁻¹ region. youtube.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | 3650 - 3400 | Stretching (Broad) |
| Aromatic C-H | 3100 - 3020 | Stretching |
| Aliphatic C-H | 2946 - 2881 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Glycosidic Linkage (C-O-C) | 1175 - 1140 | Stretching |
| Ether (C-O-C) | 1184 - 1042 | Stretching |
| C-O | 1320 - 1210 | Stretching |
| O-H | 1440 - 1395 | Bending |
This table is a representation of typical ranges and specific peaks can vary based on the sample's physical state and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of benzyl 4,6-di-O-acetyl-2-O-benzoyl-β-D-glucopyranoside, for instance, was determined to be orthorhombic with a P2₁2₁2₁ space group. researchgate.net Such studies also elucidate the intricate network of intermolecular hydrogen bonds, which are crucial in defining the crystal packing. For example, in the aforementioned derivative, molecules are linked by O—H⋯O hydrogen bonds, forming chains. researchgate.net Similarly, the crystal structure of tricarbonyl(η⁶-arene)chromium complexes of benzyl D-glycopyranosides reveals numerous nonclassical hydrogen bonds. beilstein-journals.org The solid-state conformation of these molecules can be influenced by bulky substituents, which may project equatorially from the ring to minimize steric hindrance. iucr.org
Table 2: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Compound | Benzyl 4,6-di-O-acetyl-2-O-benzoyl-β-D-glucopyranoside |
| Chemical Formula | C₂₄H₂₆O₉ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.5277 (5) |
| b (Å) | 9.8517 (5) |
| c (Å) | 23.5217 (14) |
| V (ų) | 2207.8 (2) |
| Z | 4 |
Data sourced from a study on a protected derivative of this compound. researchgate.net
Conformational Analysis of the Glucopyranoside Ring and Substituents
The conformational preferences of the glucopyranoside ring and its substituents are critical determinants of its reactivity and biological activity. These are investigated through both experimental and computational methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of carbohydrates in solution. researchgate.netnumberanalytics.com For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the stereochemistry and conformation. wikipedia.org The chemical shifts of anomeric protons (typically 4.5-5.5 ppm) and ring protons (3-6 ppm) are particularly informative. wikipedia.org
Nuclear Overhauser Effect (NOE) experiments are instrumental in determining the through-space proximity of protons, which helps to define the three-dimensional structure. researchgate.net For instance, NOE interactions can confirm the relative orientation of the benzyl group with respect to the pyranose ring. The coupling constants (J-values), governed by the Karplus equation, provide dihedral angles between adjacent protons, which helps to establish the chair conformation of the glucopyranose ring. mdpi.com
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the energetics and dynamics of different conformations. rsc.org DFT calculations, often using functionals like B3LYP, can be employed to optimize the geometry of this compound and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. unimas.mytandfonline.compensoft.net
Molecular dynamics simulations can model the conformational behavior of the glycosidic bond and the flexibility of the benzyl group over time in a simulated solvent environment. rsc.orgnih.gov These simulations can reveal the preferred rotameric states of the C5-C6 bond (gg, gt, tg) and the orientation of the benzyl group, which are influenced by steric and electronic factors.
The introduction of protecting groups on the hydroxyls of this compound can significantly influence its conformational preferences and, consequently, its reactivity, particularly at the anomeric center. nih.gov Protecting groups can alter the electron density distribution and steric environment of the molecule. researchgate.net
For example, bulky protecting groups like benzylidene acetals can lock the pyranose ring in a specific conformation, which in turn affects the orientation of other substituents and the accessibility of the anomeric center for glycosylation reactions. nih.gov The electronic nature of protecting groups is also crucial; electron-withdrawing groups like esters can decrease the reactivity of the glycosyl donor (disarming effect), while electron-donating groups like benzyl ethers can increase it (arming effect). mdpi.com The anomeric effect, the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, can also be modulated by the nature and orientation of protecting groups. nih.govacs.org Studies have shown that the conformation of the exocyclic C-C bond is a key factor influencing the reactivity and selectivity of glycosyl donors. nih.gov
Biochemical and Molecular Interaction Studies
Enzymatic Hydrolysis and Glycosidase Activity
Benzyl (B1604629) D-glucopyranoside serves as a substrate for β-glucosidases, enzymes that catalyze the hydrolysis of β-glycosidic bonds. rsc.org This process releases glucose and benzyl alcohol, which can be further metabolized. The study of this enzymatic reaction is crucial for understanding carbohydrate metabolism and designing enzyme inhibitors.
Kinetic Analysis as a Substrate for β-Glucosidase
The enzymatic hydrolysis of Benzyl D-Glucopyranoside by β-glucosidase follows Michaelis-Menten kinetics. Kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) are determined by measuring the initial reaction rates at various substrate concentrations. nih.gov These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, β-glucosidase from Trichoderma reesei QM 9414 has been shown to hydrolyze aryl β-glucosides. nih.gov While specific kinetic values for this compound are not always detailed in broad studies, the methodology involves monitoring the release of p-nitrophenol from a synthetic substrate like p-nitrophenyl β-D-glucopyranoside (pNPβG) to determine enzyme activity. rsc.orgnih.govscirp.org The K_m_ value for pNPβG with β-glucosidase from Aspergillus oryzae was found to be 0.55 mM. nih.gov Another study on white rot fungi reported K_m_ values for pNPβG hydrolysis ranging from 0.47 µM to 719 µM depending on the fungal species. scirp.org
Inhibition Studies of Glycosidases using this compound Derivatives
Derivatives of this compound have been synthesized and evaluated as inhibitors of various glycosidases. These inhibitors are crucial for studying the role of these enzymes in biological processes and for developing therapeutic agents for diseases like diabetes and viral infections. researchgate.nettandfonline.com
N-benzyl deoxynojirimycin derivatives, for example, have shown significant inhibitory activity against α-glucosidase. mdpi.com One such derivative exhibited a higher inhibitory activity (IC₅₀ = 0.207 ± 0.11 mM) than the commercially available drug acarbose (B1664774) (IC₅₀ = 0.353 ± 0.09 mM). mdpi.com Kinetic analysis of these inhibitors often reveals a competitive mode of inhibition, where the inhibitor binds to the active site of the enzyme, competing with the natural substrate. researchgate.net The introduction of a benzyl group can enhance the lipophilicity of the inhibitor, potentially improving its interaction with hydrophobic regions of the enzyme's active site. nih.gov
Furthermore, aminocyclopentitol analogs of β-D-glucose with N-benzyl substituents have been shown to inhibit β-galactosidase and β-glucosidase, with some compounds exhibiting inhibition in the nanomolar range. rsc.org Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its derivatives also act as inhibitors of glycosidases and glycosyltransferases, modulating glycosylation processes.
Mechanism of Enzyme-Substrate Recognition and Catalysis
The interaction between β-glucosidase and its substrates is governed by the three-dimensional structure of the enzyme's active site. frontiersin.org Plant β-glucosidases, belonging to the glycoside hydrolase family 1, possess a highly conserved tertiary structure and active site amino acids responsible for binding the glucose moiety. frontiersin.org However, the residues that form the aglycone binding pocket, which accommodates the non-sugar part of the substrate (in this case, the benzyl group), are more variable, contributing to substrate specificity. frontiersin.org
The catalytic mechanism of retaining β-glucosidases involves a double-displacement reaction. Two key carboxylic acid residues in the active site act as a nucleophile and an acid/base catalyst. wikipedia.org The hydrolysis of the glycosidic bond proceeds through a transition state resembling an oxocarbenium ion. acs.org The benzyl group's hydrophobicity is thought to facilitate interactions with hydrophobic regions within the enzyme's active site, influencing binding and catalysis. nih.gov
Glycosyltransferase Substrate Specificity and Activity
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. This compound and its derivatives can act as acceptor substrates in these reactions, enabling the synthesis of more complex carbohydrates.
This compound as an Acceptor Substrate in Glycosylation Reactions
This compound is utilized as an acceptor substrate in enzymatic glycosylation reactions catalyzed by glycosyltransferases. medchemexpress.commedchemexpress.com For instance, the promiscuous glycosyltransferase LgtB from Neisseria meningitidis can use a derivative of benzyl β-glucoside as an acceptor to polymerize glucose from UDP-glucose, forming β-1,4-glycosidic linkages. rsc.orgnih.gov This highlights the potential of using this compound in the chemo-enzymatic synthesis of cello-oligosaccharides. nih.gov
Studies have shown that various glycosyltransferases exhibit different acceptor specificities. For example, some grapevine glucosyltransferases accept benzyl alcohol as a substrate for glucosylation. oup.com The structure of the acceptor molecule can significantly influence the efficiency and outcome of the glycosylation reaction.
Regio- and Stereoselectivity in Enzymatic Glycosyl Transfer
The regio- and stereoselectivity of glycosyltransferases are critical for the synthesis of specific oligosaccharide structures. When this compound is used as an acceptor, the enzyme directs the incoming sugar to a specific hydroxyl group on the glucose ring, and in a specific anomeric configuration (α or β).
The nature of protecting groups on the acceptor molecule can dramatically affect the stereoselectivity of the glycosylation. d-nb.info For example, exchanging a C-3-O-benzyl group for a benzoyl group on a glucose acceptor can shift the selectivity in favor of cis-glycosides. d-nb.info Furthermore, the introduction of a benzyl or benzoyl group at the O-6 position of a glucopyranose acceptor can alter the regioselectivity of a glycosynthase (a mutated glycosidase) from β-(1→4) to β-(1→2). researchgate.netrsc.org This change is attributed to an alternative binding mode of the acceptor, where the aromatic ring occupies the +2 subsite of the enzyme. rsc.org The choice of the aglycone, such as a benzyl group, can also influence the anomeric selectivity of the glycosylation reaction. rsc.orgacademie-sciences.fr
Interactions with Carbohydrate-Binding Proteins (Lectins)
The interaction of glycosides with lectins, a class of carbohydrate-binding proteins, is fundamental to many cellular processes. While direct and extensive studies on this compound are limited, research on analogous compounds provides significant insights. For instance, studies on D-mannose/D-glucose-specific lectins, such as pea lectin, have shown that substitutions on the sugar ring can dramatically alter binding affinity. Specifically, 3-O-substituted monosaccharides like 3-O-benzyl-D-glucose are reported to be at least 10 times more potent as inhibitors for pea lectin compared to the parent D-glucose molecule. umich.edu This suggests that the benzyl group can enhance interaction with the lectin's binding site.
Further structural context is provided by X-ray crystallography and molecular modeling of lentil lectin, which also binds D-glucose. nih.govresearchgate.net These studies show that the glucose ring interacts with the protein via a network of hydrogen bonds, while also making van der Waals contacts with aromatic amino acid residues within the binding site, such as phenylalanine. nih.govresearchgate.net Molecular docking studies with benzyl derivatives of mannose (a C-2 epimer of glucose) in the lentil lectin binding site indicate that the benzyl group can establish favorable van der Waals interactions with aromatic amino acids like Tyrosine and Tryptophan, while the sugar moiety maintains its crucial hydrogen bonds. nih.govresearchgate.net Although these studies did not use this compound itself, they strongly support the hypothesis that the benzyl aglycon of the compound likely plays a significant role in modulating its affinity for D-glucose-binding lectins.
In Vitro Biochemical Pathway Modulation
This compound has been shown to modulate several key biochemical pathways in vitro, particularly those related to metabolism and cellular signaling.
Modulation of Glucose Metabolism (e.g., SGLT1 inhibition mechanisms)
The sodium-glucose co-transporter 1 (SGLT1) is a key protein for glucose absorption in the small intestine. mdpi.com Inhibition of SGLT1 is a therapeutic strategy for managing postprandial hyperglycemia. jst.go.jpuib.no this compound has been identified as a potential inhibitor of SGLT1. By blocking this transporter, the compound can reduce the uptake of glucose from the gut following a meal, thereby lowering the subsequent spike in blood glucose levels. The general structure of C-benzyl glucosides has been explored in the development of SGLT inhibitors, highlighting the importance of the benzyl moiety for activity. jst.go.jpnih.gov
PTP1B Enzyme Inhibition Studies
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a key target for the development of therapeutics for type 2 diabetes and obesity. nih.gov Benzyl β-D-glucopyranoside has been identified as a potent inhibitor of the PTP1B enzyme. chemfaces.comchemfaces.cn In vitro enzymatic assays have demonstrated its strong inhibitory effect. chemfaces.com
| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Benzyl β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (PTP1B) | 6.97 µM | chemfaces.com |
The mechanism of PTP1B inhibition involves the compound binding to the enzyme, which prevents it from dephosphorylating its natural substrates, such as the insulin receptor. This enhances insulin sensitivity. The inhibition of PTP1B by this compound underscores its potential role in modulating insulin signaling pathways.
Antioxidant Activity Assessment in Biochemical Systems
This compound and its derivatives have demonstrated notable antioxidant properties in various biochemical assays. chemfaces.com Antioxidant activity is crucial for protecting biological systems against oxidative stress caused by reactive oxygen species.
A study on a closely related derivative, benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate, revealed exceptionally high potency in the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. mdpi.com This compound showed a scavenger concentration 50% (SC₅₀) value significantly lower than that of the reference compound, L-ascorbic acid, indicating superior activity in this specific test. mdpi.com However, its effect in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was negligible. mdpi.com Another study investigating 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate reported moderate antioxidant activity. nih.gov These findings suggest that the antioxidant capacity of benzyl glucopyranoside derivatives can be significant but may vary depending on the specific chemical structure and the assay system used.
| Compound | Assay | Result (SC₅₀) | Reference Compound (SC₅₀) | Reference |
|---|---|---|---|---|
| Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate | ABTS Assay | 0.31 µM | Ascorbic Acid (10.45 µM) | mdpi.com |
| DPPH Assay | > 100 µM | Ascorbic Acid (39.48 µM) | mdpi.com |
In Vitro Anti-inflammatory Mechanisms in Cellular Models (non-human, pathway-focused)
The anti-inflammatory potential of this compound has been investigated in non-human cellular models. In vitro studies using mouse macrophages demonstrated that the compound could inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS). TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation.
Research on the closely related compound, Phenyl-β-D-glucopyranoside, provides further insight into the potential pathways. In LPS-stimulated murine RAW 264.7 macrophages, Phenyl-β-D-glucopyranoside was shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it attenuated the production of other pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov A crucial part of this mechanism was the inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB), a primary transcription factor that governs the inflammatory response. nih.gov Studies on other benzyl glycosides isolated from Lilium Asiatic hybrids also confirmed the ability to reduce NF-κB activity in stimulated cells. researchgate.net These findings suggest that the anti-inflammatory action of this compound is likely mediated through the suppression of key inflammatory mediators and the modulation of central signaling pathways like NF-κB.
Applications As Building Blocks and Probes in Glycoscience and Chemical Biology
Precursor for the Synthesis of Complex Oligosaccharides and Polysaccharides
Benzyl (B1604629) D-glucopyranoside serves as a fundamental starting material for the chemical synthesis of complex oligosaccharides and polysaccharides. dntb.gov.uaacs.org Its derivatives are employed in various glycosylation strategies to build the glycosidic linkages that form the backbone of these complex carbohydrates. nih.govnih.gov For instance, partially benzylated glucopyranosides can be used as either glycosyl donors or acceptors in these reactions. nih.gov The strategic placement of benzyl groups on the glucose ring influences the reactivity and selectivity of glycosylation reactions, a principle that is fundamental to the "armed-disarmed" strategy in carbohydrate synthesis. nih.gov
Research has demonstrated the use of Benzyl D-glucopyranoside derivatives in the synthesis of repeating units of bacterial capsular polysaccharides, such as those from Streptococcus pneumoniae. nih.govnih.gov In these syntheses, derivatives of this compound are activated and coupled with other monosaccharide units to construct the desired oligosaccharide sequence. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside has been utilized as a glycosyl acceptor in the synthesis of complex oligosaccharides. nih.gov Furthermore, the polymerization of derivatives like 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose has been shown to produce high molecular weight [1→6]-α-D-glucopyranans. dntb.gov.ua
Glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids, play vital roles in numerous biological processes. This compound and its derivatives are instrumental in the synthesis of these important molecules for biological investigation. tandfonline.com The ability to selectively protect and deprotect hydroxyl groups on the glucose ring allows for the precise attachment of the carbohydrate moiety to other biomolecules. nih.gov
A notable application is in the synthesis of glycoconjugate polymers carrying specific carbohydrate antigens. For instance, artificial glycoconjugate polymers carrying 6-O-phosphocholine α-D-glucopyranoside, a biologically active segment of glycolipids from Mycoplasma fermentans, have been synthesized using a derivative of this compound. tandfonline.com These synthetic glycoconjugates serve as valuable probes to study the biological functions of their natural counterparts. tandfonline.com Furthermore, derivatives such as benzyl 2-acetamido-6-O-benzyl derivatives have been used as intermediates in the synthesis of inhibitors for enzymes like influenza neuraminidase. The benzyl group's hydrophobicity can also enhance the membrane permeability of the resulting glycoconjugates, which is advantageous for cellular studies.
The refinement of glycosylation methods is a central theme in carbohydrate chemistry, and this compound derivatives are key players in this endeavor. nih.govresearchgate.netnih.govplu.mx They are frequently used to create both glycosyl donors (the electrophile) and glycosyl acceptors (the nucleophile) for studying and optimizing glycosylation reactions. nih.govresearchgate.net The protecting groups on both the donor and acceptor molecules are known to control the regio-, stereo-, and chemoselectivity of the glycosidic bond formation. nih.gov
Partially benzylated building blocks, derived from this compound, are common glycosyl acceptors routinely synthesized to test and refine new glycosylation protocols. nih.govresearchgate.netnih.govplu.mx For example, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside is a frequently used 3-OH glycosyl acceptor. nih.govnih.govplu.mx The synthesis of such selectively protected building blocks can be challenging due to the similar reactivity of the different hydroxyl groups on the glucose ring. nih.gov To overcome this, strategies involving a sequence of protection, purification, and deprotection steps are often employed. nih.govnih.govplu.mx For instance, a mixture of regioisomers from a direct benzylation can be acylated, allowing for easier chromatographic separation, followed by deacylation to yield the desired pure glycosyl acceptor. nih.gov Modern glycosylation methods also utilize derivatives like glycosyl trichloroacetimidates, prepared from benzylated glucose, which offer excellent control over the anomeric stereochemistry of the resulting glycosidic bond.
Role in Glycoconjugate Synthesis for Biological Studies
Model Substrates for Enzymatic and Biochemical Pathway Research
This compound and its analogs are valuable tools for investigating enzymes and biochemical pathways involved in carbohydrate metabolism. ontosight.aicymitquimica.com Their structure mimics natural glycosides, allowing them to serve as substrates for various enzymes. ontosight.aicymitquimica.com The benzyl group provides a convenient spectroscopic handle for monitoring enzymatic reactions.
Derivatives of this compound have been utilized as substrates in enzymatic assays, particularly for α-amylase. Studies have shown that certain derivatives can be hydrolyzed by human salivary and pancreatic α-amylase, enabling the development of straightforward methods to measure total α-amylase activity in clinical settings. Benzyl β-D-glucopyranoside is also used as a substrate for glycosylation reactions and in assays for glycosyltransferases. cymitquimica.commedchemexpress.com For example, the enzymatic synthesis of ethyl β-D-glucopyranoside from glucose and ethanol (B145695) can be catalyzed by β-glucosidase, with Benzyl β-D-glucopyranoside serving as a model for studying the transglycosylation reaction. rsc.orgresearchgate.net Furthermore, research has explored the potential of these compounds to modulate glucose metabolism. For instance, benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside has been observed to suppress aerobic glycolysis in cells.
Development of Analytical Standards and Probes
The purity and well-defined structure of this compound make it an excellent candidate for use as an analytical standard in various chemical and biochemical analyses.
In the field of analytical chemistry, particularly in chromatography, this compound serves as a reference compound for the separation and identification of glycosides in complex mixtures. scielo.brchemfaces.com For example, it has been used as an authentic standard in high-performance liquid chromatography (HPLC) methods developed for the analysis of glycosidic compounds in natural products like tobacco. scielo.br Its presence in a sample can be confirmed by comparing its retention time with that of the pure standard. scielo.br
The separation of regioisomers of benzylated glucopyranosides can be challenging. To facilitate their separation, a mixture can be derivatized by acylation (e.g., benzoylation or acetylation). The resulting acylated derivatives exhibit different chromatographic properties, enabling their separation. Subsequent deprotection yields the pure regioisomers. Benzyl β-D-glucopyranoside has also been utilized in high-speed counter-current chromatography for the purification of phenylalkanoids and monoterpene glycosides from plant extracts. chemfaces.com
Mass spectrometry (MS) is a powerful technique for identifying compounds based on their mass-to-charge ratio. This compound is employed as a reference compound in MS-based screening methods. scielo.br In liquid chromatography-mass spectrometry (LC-MS) analysis, the fragmentation pattern of a compound in a sample is compared with that of an authentic standard like Benzyl β-D-glucopyranoside to confirm its identity. scielo.br For instance, in electrospray ionization (ESI) mass spectrometry, Benzyl β-D-glucopyranoside typically forms adduct ions such as [M+Na]⁺ or [M+K]⁺, and its fragmentation pattern provides a unique fingerprint for its identification. nih.govresearchgate.net High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.
Use in Chromatographic Techniques for Separation and Identification
Applications in Lignin-Carbohydrate Complex (LCC) Formation Studies
This compound and its derivatives serve as valuable model compounds in the study of lignin-carbohydrate complexes (LCCs), which are major contributors to the recalcitrance of lignocellulosic biomass. chalmers.seacs.orgrsc.org The covalent linkages between lignin (B12514952) and carbohydrates, such as benzyl ether, benzyl ester, and phenyl glycoside bonds, create a barrier to the efficient enzymatic breakdown of plant cell walls for biofuel and biomaterial production. acs.orgrsc.orgresearchgate.netnih.govmdpi.com
Researchers utilize synthetic models like this compound to investigate the formation and cleavage of these LCC linkages. rsc.orgchalmers.se For instance, the synthesis of model substrates resembling benzyl ethers has been crucial for studying their stability and enzymatic hydrolysis. rsc.orgacs.org These studies help in understanding the structural features that influence the enzymatic degradation of LCCs and in designing enzymes with improved activity for biomass conversion. chalmers.sechalmers.se
Recent studies have explored the formation of LCCs during biomass pre-hydrolysis, where dissolved lignin can react with hemicelluloses. acs.orgnih.gov The use of model compounds helps to elucidate the reaction mechanisms and the types of bonds formed under different conditions. acs.org For example, first-principles molecular simulations have been used with cellobiose, a disaccharide of glucose, to study the thermodynamics of LCC formation at different positions on the sugar ring (C2, C3, and C6), revealing that all are thermodynamically favorable. rsc.org
The table below summarizes the types of LCC linkages and the model systems used to study them.
| LCC Linkage Type | Model System Component | Research Focus |
| Benzyl Ether | This compound derivatives | Formation, stability, and enzymatic cleavage. rsc.orgrsc.orgacs.org |
| Phenyl Glycoside | Phenyl D-glucopyranoside derivatives | NMR characterization and enzymatic hydrolysis. rsc.orgacs.org |
| Benzyl Ester | This compound derivatives | Formation during pre-hydrolysis and enzymatic cleavage. acs.orgnih.gov |
Contribution to Accessible Methods for Glycan Production
The availability of well-defined glycans is essential for advancing glycoscience, yet their synthesis is often complex and time-consuming. nih.govumsl.edu this compound and its derivatives are key building blocks in developing more accessible and efficient methods for producing glycans and glycoconjugates. tandfonline.comnih.govresearchgate.net
One significant area of contribution is in chemoenzymatic synthesis, which combines the advantages of chemical synthesis for creating core structures with the high specificity of enzymes for subsequent elongation and modification. nih.govresearchgate.netnih.govjove.com This approach allows for the production of complex oligosaccharides that would be difficult to obtain by purely chemical or enzymatic methods. tandfonline.comresearchgate.net
For example, this compound derivatives have been used as acceptors in glycosylation reactions catalyzed by glycosyltransferases or glycosidases. tandfonline.combeilstein-journals.org These enzymes can stereoselectively and regioselectively add sugar units to the benzyl glucoside core, leading to the formation of specific oligosaccharide sequences. tandfonline.combeilstein-journals.org This strategy has been employed to synthesize a variety of glycans, including human milk oligosaccharides and fragments of N-glycans. nih.govjove.com
The development of automated glycan assembly has also benefited from the use of versatile building blocks derived from this compound. mpg.de These automated methods rely on a set of standardized protected monosaccharides that can be sequentially coupled to a solid support to build up complex glycan structures.
The following table highlights different approaches to glycan production that utilize this compound derivatives.
| Synthesis Approach | Role of this compound Derivative | Example Application |
| Chemoenzymatic Synthesis | Acceptor for enzymatic glycosylation | Synthesis of human milk oligosaccharides. nih.govnih.gov |
| Chemical Synthesis | Starting material for multi-step synthesis | Preparation of protected building blocks for oligosaccharide synthesis. nih.gov |
| Automated Glycan Assembly | Monomeric building block | Solid-phase synthesis of various classes of glycans. mpg.de |
| Enzymatic Condensation | Substrate for glycosidase-catalyzed synthesis | Production of simple glycosides. tandfonline.com |
Theoretical and Computational Studies of Benzyl D Glucopyranoside
Molecular Modeling of Conformational Landscapes
The three-dimensional structure and conformational flexibility of benzyl (B1604629) D-glucopyranoside are crucial determinants of its chemical reactivity and biological activity. Computational chemistry provides powerful tools to explore these aspects at a molecular level.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometry and electronic structure of molecules from first principles, without the need for empirical parameters. DFT, in particular, has been widely applied to study carbohydrate derivatives due to its balance of accuracy and computational cost. semanticscholar.orgunimas.my
Studies on related glucopyranoside structures have employed DFT with basis sets like B3LYP/3-21G to optimize molecular geometries. semanticscholar.orgunimas.my These calculations reveal that the pyranose ring of benzyl D-glucopyranoside derivatives typically adopts a stable ⁴C₁ chair conformation. researchgate.net However, the presence of protecting groups, such as a 2,3-O-acetonide group, can distort this conformation. dergipark.org.tr The benzene (B151609) rings of the benzyl groups have been observed to arrange at specific angles to each other, engaging in both intramolecular and intermolecular C-H···π interactions. researchgate.net
Thermodynamic properties derived from DFT calculations, including electronic energy (E), enthalpy (ΔH), and Gibbs free energy (G), provide insights into the stability of different conformers. semanticscholar.org Molecular electrostatic potential (MEP) maps, also generated from DFT, identify regions of electrophilic and nucleophilic character within the molecule, which are crucial for understanding intermolecular interactions and reactivity. semanticscholar.orgdergipark.org.tr For instance, the π-bonds of the phenyl group and the oxygen atoms of the pyranose ring are often identified as the highest occupied molecular orbital (HOMO), indicating sites susceptible to electrophilic attack. ekb.eg
| Property | Value |
| Electronic Energy (E) | (Value not specified) |
| Enthalpy (ΔH) | (Value not specified) |
| Gibbs Free Energy (G) | (Value not specified) |
| Dipole Moment (μ) | (Value not specified) |
| Data derived from studies on related glucopyranoside esters. semanticscholar.org |
Molecular Dynamics Simulations for Conformational Dynamics
In the context of enzyme interactions, MD simulations can validate the stability of inhibitor-enzyme complexes under physiological conditions. researchgate.net For instance, 200 ns MD simulations have been used to investigate the stability of docked glucopyranoside derivatives within the binding pocket of enzymes like RNA-dependent RNA polymerase (RdRp), confirming that the compounds remain firmly docked. dntb.gov.ua These simulations reveal that intermolecular interactions are often dominated by both van der Waals forces and hydrogen bonding. dntb.gov.ua
Prediction of Reactivity and Stereoselectivity in Glycosylation Reactions
Computational methods are invaluable for understanding and predicting the outcomes of glycosylation reactions, which are fundamental to carbohydrate chemistry. The reactivity of a glycosyl donor and the stereoselectivity of the resulting glycosidic bond are influenced by a complex interplay of steric and electronic factors.
Density Functional Theory (DFT) calculations have been employed to study the Sₙ1 and Sₙ2 pathways of glycosylation reactions involving this compound derivatives. nih.gov These studies can provide insights into the transition state geometries and activation energies, helping to rationalize the observed stereoselectivity. For example, DFT calculations can help interpret experimental kinetic isotope effects (KIEs) to distinguish between Sₙ1 and Sₙ2 mechanisms. nih.govacs.org A large KIE at the anomeric carbon (C1) is consistent with an Sₙ2 mechanism. nih.govacs.org
Computational models have also been developed to predict the stereoselectivity of glycosylation reactions. rsc.org Machine learning models, trained on experimental data from high-throughput microreactor platforms, can accurately predict the α/β selectivity of glycosylations under various conditions (different nucleophiles, electrophiles, catalysts, solvents, and temperatures). rsc.org These models can even predict previously unknown factors that control stereoselectivity. rsc.org
The conformation of the glycosyl donor is known to significantly influence reactivity and selectivity. academie-sciences.fracademie-sciences.fr Computational studies have shown that donors in "unusual" conformations, such as the inverted ⁵H₄ conformation for some D-glucal derivatives, can lead to higher stereoselectivity. academie-sciences.fracademie-sciences.fr The development of computational chemistry has renewed interest in the glycosylation mechanism, emphasizing the crucial role of the transition state conformation in determining the stability of the oxocarbenium ion and the resulting product selectivity. academie-sciences.fr
Structure-Activity Relationship (SAR) Derivation for Biochemical Interactions
Structure-Activity Relationship (SAR) studies aim to identify the structural features of a molecule that are essential for its biological activity. nih.gov Computational methods play a key role in modern SAR by providing a molecular-level understanding of how structural modifications impact interactions with biological targets.
For derivatives of this compound, SAR studies have been conducted to develop potent and selective inhibitors of proteins like the sodium-glucose co-transporter 1 (SGLT1). nih.gov By systematically altering substituent groups on the pyrazole (B372694) and phenyl rings of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives, researchers have been able to map the SAR profiles for SGLT1 inhibition. nih.gov Similarly, SAR studies on 3-benzyloxyflavones have highlighted the importance of the benzyloxy group for enhancing binding affinity to β-glucosidase, likely by increasing lipophilicity and facilitating interactions with hydrophobic regions of the enzyme's active site. researchgate.netnih.gov
Molecular Docking Simulations for Enzyme Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound derivatives bind to the active site of an enzyme. researchgate.netmdpi.com
Docking studies have been performed to investigate the binding modes of this compound derivatives with various enzymes, including β-glucosidase, α-amylase, and phosphodiesterase-5 (PDE-5). researchgate.netresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. researchgate.netresearchgate.net For example, docking analyses of 3-benzyloxyflavone derivatives with β-glucosidase showed that potent inhibitors share similar binding orientations with the co-crystallized ligand within the active site. researchgate.netnih.gov
The results of molecular docking are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org Comparing the docking scores of different derivatives can help to rationalize their observed inhibitory activities and guide the design of more potent inhibitors. semanticscholar.orgresearchgate.net
Table 2: Illustrative Molecular Docking Results for Glucopyranoside Derivatives with Target Enzymes (Note: This table compiles representative findings from various studies on related glucopyranoside derivatives to illustrate the application of molecular docking.)
| Ligand Derivative | Target Enzyme | Key Finding | Reference |
| 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside | SGLT1 | SAR identified potent and selective inhibitors. | nih.gov |
| 3-Benzyloxyflavone | β-Glucosidase (PDB: 3AJ7, 66K1) | Similar binding orientation to co-crystallized ligands. | researchgate.netnih.gov |
| Benzyl β-D-glucopyranoside | PTP1B | Exhibited strong enzyme inhibition (IC₅₀ = 6.97 µM). | chemfaces.com |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside esters | Lanosterol 14α-demethylase (3JUS) | High binding affinity, comparable to standard drugs. | semanticscholar.org |
Computational Insights into Protecting Group Effects on Molecular Properties
Protecting groups are essential in carbohydrate synthesis, but they can also have profound effects on the reactivity and conformational properties of the glycoside. Computational methods provide a means to understand these effects at a detailed level.
The presence and nature of protecting groups can influence the conformational landscape of the pyranose ring and its side chains. acs.org For example, studies on phenyl 2,3,6-tri-O-benzyl-β-D-thiogalactopyranosides showed that changing the protecting group at the 4-position from a benzyl ether to an ester leads to a measurable shift in the side chain conformational population. acs.org In the corresponding glucopyranoside series, a similar change resulted in a different conformational shift. acs.org While these ground-state conformational changes can be small, they may be amplified at the transition state for glycosylation, offering an alternative explanation for the well-known remote protecting group effects on reactivity. acs.org
Computational methods have also been used to study the effect of protecting groups like benzylidene acetals on glycosylation reactions, providing theoretical explanations for experimental observations. researchgate.net The electron-withdrawing or -donating nature of protecting groups, particularly at the C-2 position, is known to influence the reactivity of glycosyl donors—a concept encapsulated in the 'armed-disarmed' strategy. beilstein-journals.org Ether-type protecting groups, like benzyl ethers, generally lead to more reactive 'armed' donors compared to the 'disarmed' donors with electron-withdrawing ester groups. beilstein-journals.org DFT calculations can quantify these electronic effects and help predict their impact on glycosylation outcomes. dergipark.org.tr
Future Research Directions and Emerging Trends
Advancements in Stereoselective Glycosylation Methodologies
A primary difficulty in carbohydrate chemistry lies in the exact formation of the glycosidic bond. For Benzyl (B1604629) D-glucopyranoside, this entails the stereoselective creation of either the α- or β-linkage. Current and future research is centered on creating glycosylation methods that are more effective, selective, and environmentally sound. frontiersin.orgnih.govresearchgate.net
Key areas of progress include:
Novel Catalyst Development: Research is expanding from conventional Lewis acid promoters to investigate transition metal catalysts like gold, platinum, and iridium complexes. frontiersin.orgnih.gov These catalysts can provide distinct reactivity and selectivity, frequently under more gentle reaction conditions. frontiersin.orgnih.gov
Organocatalysis: The application of small organic molecules as catalysts is a swiftly advancing field. frontiersin.org Chiral Brønsted acids and hydrogen bond donors are under investigation for their capacity to manage the stereochemical results of glycosylation reactions, presenting a metal-free option. frontiersin.orgnih.gov
Functional Group-Directed Glycosylation: The strategic placement of functional groups on the glycosyl donor can influence the stereochemical outcome of the glycosylation reaction. These groups can act through neighboring-group participation, remote participation, or by mediating hydrogen bonding to direct the approach of the glycosyl acceptor. sioc-journal.cn
| Glycosylation Method | Catalyst/Promoter | Key Advantages |
| Schmidt Glycosylation | Trichloroacetimidate donors, TMSOTf | Well-established, versatile |
| Metal-Catalyzed Glycosylation | Gold(I) or Gold(III) complexes | Mild conditions, high stereoselectivity frontiersin.orgnih.gov |
| Organocatalysis | Chiral Brønsted acids, bis-thiourea catalysts | Metal-free, enantioselective control frontiersin.orgnih.govfrontiersin.org |
Exploration of Novel Enzymatic Biocatalysts for Derivatization
Enzymes provide unmatched selectivity and effectiveness in chemical transformations. mdpi-res.com A significant trend is the use of biocatalysts for the derivatization of Benzyl D-glucopyranoside, which allows for the creation of intricate glycoconjugates that are challenging to produce through conventional chemical techniques. nih.govacs.org
Future research in this domain encompasses:
Glycosyltransferases (GTs): These enzymes are naturally responsible for creating glycosidic bonds. jst.go.jpmdpi.com Scientists are examining the use of engineered GTs with modified substrate specificities to produce new glycoconjugates of this compound. jst.go.jp
Glycoside Hydrolases (GHs): Although these enzymes typically break down glycosidic bonds, they can be utilized in reverse (a process known as transglycosylation) to synthesize glycosides under particular conditions. mdpi.comcore.ac.uk
Immobilized Enzymes: Attaching enzymes to solid supports facilitates their easy removal from the reaction mixture and allows for their reuse, rendering the process more economical and sustainable. nih.gov
Integration of Artificial Intelligence and Machine Learning in Glycoside Synthesis Design
The synthesis of complex carbohydrates is frequently a process of trial and error. Artificial intelligence (AI) and machine learning (ML) are becoming powerful instruments for forecasting the results of glycosylation reactions and for creating optimal synthetic pathways. marketresearchintellect.comnih.gov
Applications in this sector feature:
Predictive Modeling: ML algorithms can be trained on extensive datasets of established glycosylation reactions to forecast the stereoselectivity and yield of new reactions. nih.govnih.gov This aids chemists in prioritizing experiments and steering clear of unpromising reaction conditions. nih.gov
Retrosynthetic Analysis: AI tools can be employed to formulate synthetic routes for complex target molecules, including those derived from this compound. engineering.org.cnacs.org These tools can propose novel and non-intuitive pathways that might be missed by human chemists. engineering.org.cn
Reaction Optimization: ML can be utilized to fine-tune reaction parameters, such as catalyst loading, temperature, and solvent, to optimize the yield and selectivity of a target glycosylation product. nih.gov
Elucidation of Complex Biochemical Pathways involving this compound
While this compound is not a primary metabolite, comprehending its interaction with biological systems is vital for its use in different fields. ontosight.ai Upcoming research will aim to decode the intricate biochemical pathways where this compound or its derivatives might be involved.
Key research avenues include:
Metabolic Fate: Examining how this compound is metabolized by various organisms. This includes pinpointing the enzymes and pathways involved in its breakdown and transformation.
Interaction with Cellular Receptors: Investigating the binding of this compound and its derivatives to lectins and other proteins that bind carbohydrates. ontosight.ai This can offer understanding of their potential biological functions. ontosight.ai
Glycoside Profiling in Natural Systems: Creating methods to identify and measure this compound and associated compounds in complex biological samples. ebi.ac.uk This can aid in discovering new natural sources and in understanding their ecological significance. ebi.ac.uk
Development of Advanced Analytical Tools for Glycoside Profiling
Analyzing glycosides within complex mixtures poses a considerable analytical hurdle. acs.orgmdpi.com The creation of more sensitive, selective, and high-throughput analytical methods is crucial for propelling research in glycoscience. creative-proteomics.comsigmaaldrich.com
Emerging trends in this area consist of:
Mass Spectrometry (MS): Progress in MS, including techniques like ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), is facilitating the detailed structural analysis of glycosides. mdpi.comcreative-proteomics.com This includes identifying the anomeric configuration and analyzing the linkage. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of higher field magnets and innovative pulse sequences is boosting the sensitivity and resolution of NMR, positioning it as a more formidable tool for the structural elucidation of complex carbohydrates. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE): These high-resolution separation techniques, especially when coupled with MS, are highly effective for the analysis of glycosides and their isomers in intricate mixtures. mdpi.comcreative-proteomics.com
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | High sensitivity, structural information mdpi.comcreative-proteomics.com |
| NMR Spectroscopy | 3D structure, anomeric configuration | Detailed structural elucidation creative-proteomics.com |
| HPLC and Capillary Electrophoresis (CE) | Separation of isomers | High resolution, small sample volume mdpi.comcreative-proteomics.com |
Q & A
Basic Research Questions
Q. How can the regioselective acylation of Benzyl D-Glucopyranoside be optimized for targeted modifications?
- Methodological Answer: Regioselective acylation is achieved by strategically employing protective groups and optimizing reaction conditions. For example, acetyl, benzoyl, or sulfonyl groups can be introduced at specific hydroxyl positions using reagents like benzenesulfonyl chloride or acyl halides under controlled temperatures (50–60°C) and inert atmospheres . Preferential reactivity at the C-6 position is common due to steric and electronic factors; however, blocking groups (e.g., benzylidene at C-4 and C-6) can redirect reactivity to secondary hydroxyls (C-2 or C-3) . Monitoring via TLC and purification via silica gel chromatography ensures product specificity.
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., sulfonate S=O stretches at 1350–1200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- 1H/13C NMR: Assigns anomeric proton signals (δ 4.5–5.5 ppm for β-D-configuration) and confirms substitution patterns via coupling constants and DEPT/HSQC experiments .
- Mass Spectrometry (ESI-MS or MALDI-TOF): Validates molecular weight and fragmentation patterns, particularly for acylated or glycosylated derivatives .
Advanced Research Questions
Q. How can contradictions in antibacterial activity data among acylated this compound derivatives be resolved?
- Methodological Answer: Discrepancies often arise from variations in acyl chain length, bacterial strain specificity, and assay conditions. For instance:
- Chain Length: Longer acyl chains (e.g., lauroyl, C12) may enhance membrane disruption in Gram-positive bacteria (e.g., S. aureus), while shorter chains (e.g., acetyl, C2) show limited activity .
- Assay Standardization: Use consistent MIC (Minimum Inhibitory Concentration) protocols and include controls (e.g., ampicillin) to normalize results across studies. Statistical tools like ANOVA can identify significant differences in inhibition zones .
- Structural-Activity Relationships (SAR): Computational modeling (e.g., molecular docking) can predict interactions with bacterial enzymes (e.g., penicillin-binding proteins) to rationalize observed bioactivity .
Q. What strategies enable the synthesis of multivalent glycoconjugates using this compound as a scaffold?
- Methodological Answer:
- Orthogonal Protection: Use temporary (e.g., acetyl) and permanent (e.g., benzyl) protective groups to sequentially functionalize hydroxyl positions. For example, tert-butyldiphenylsilyl (TBDPS) groups at C-6 allow selective glycosylation at C-3 or C-4 .
- Glycosylation Reactions: Employ trichloroacetimidate or thioglycoside donors under catalytic conditions (e.g., TMSOTf) to attach disaccharide or trisaccharide moieties. Epoxidation and deprotection steps finalize the conjugate .
- Analytical Validation: Confirm multivalency via SEC (Size Exclusion Chromatography) and 2D NMR (e.g., NOESY) to verify branching and spatial arrangement .
Q. How can chemo-enzymatic approaches improve the synthesis of this compound analogs?
- Methodological Answer: Enzymes like glycosyltransferases or lipases offer regioselective modifications under mild conditions. For instance:
- Lipase-Catalyzed Acylation: Candida antarctica lipase B selectively acylates primary hydroxyls (C-6) in solvent-free systems, avoiding harsh reagents .
- Glycosynthase Mutants: Engineered enzymes (e.g., Agrobacterium β-glucosidase) facilitate the assembly of glycosidic linkages without hydrolysis .
- Downstream Processing: Purify products using centrifugal partition chromatography (CPC) to maintain enzymatic integrity and yield .
Data Interpretation and Experimental Design
Q. How should researchers address low solubility of this compound derivatives in biological assays?
- Methodological Answer:
- Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo to active forms .
- Nanoformulation: Encapsulate derivatives in liposomes or polymeric nanoparticles to improve bioavailability and reduce aggregation .
Q. What analytical approaches resolve ambiguities in NMR data for complex this compound derivatives?
- Methodological Answer:
- 2D NMR Techniques: HSQC/TOCSY identifies spin systems, while NOESY/ROESY correlates spatial proximity of protons in crowded spectra (e.g., overlapping anomeric signals) .
- Isotopic Labeling: 13C-enriched glucose precursors simplify tracking of glycosylation patterns via 13C-1H coupling .
- Dynamic NMR: Variable-temperature studies distinguish conformational isomers (e.g., chair vs. boat forms) causing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
